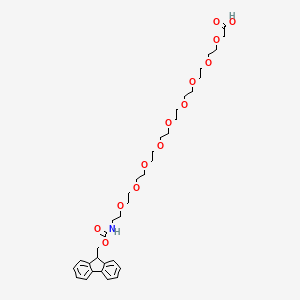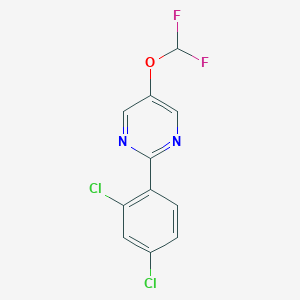![molecular formula C9H11ClO B14045388 [(1-Chloropropan-2-yl)oxy]benzene CAS No. 13684-97-4](/img/structure/B14045388.png)
[(1-Chloropropan-2-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxypropanyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a colorless to light yellow liquid that is sensitive to moisture. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenoxypropanyl chloride can be synthesized from 2-phenoxypropionic acid. The process involves dissolving 2-phenoxypropionic acid in an organic solvent, adding a catalyst, and controlling the temperature between 0-140°C. An acyl chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3), is then added. The mixture is heated and refluxed while continuously stirring to complete the reaction .
Industrial Production Methods: In industrial settings, the production of 2-Phenoxypropanyl chloride follows similar steps but on a larger scale. The reaction is typically carried out in a controlled environment to ensure safety and maximize yield. The use of advanced equipment and automation helps in maintaining the desired reaction conditions and improving efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenoxypropanyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the reactive acyl chloride group. It can react with various nucleophiles, including amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters .
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines to form amides. The reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.
Alcohols: Reacts with alcohols to form esters. This reaction often requires a base like pyridine to facilitate the process.
Thiols: Reacts with thiols to form thioesters, usually in the presence of a base.
Major Products:
- Amides
- Esters
- Thioesters
Applications De Recherche Scientifique
2-Phenoxypropanyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients (APIs) and drug development.
Industry: Applied in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Phenoxypropanyl chloride involves nucleophilic acyl substitution. The acyl chloride group is highly reactive and can be attacked by nucleophiles, leading to the formation of various derivatives. This reactivity makes it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
2-Phenoxypropionic acid: The precursor to 2-Phenoxypropanyl chloride.
Phenoxyacetic acid: Another phenoxy compound with similar reactivity but different applications.
Phenoxyethanol: A related compound used as a preservative and solvent.
Uniqueness: 2-Phenoxypropanyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of a wide range of organic compounds .
Propriétés
Numéro CAS |
13684-97-4 |
|---|---|
Formule moléculaire |
C9H11ClO |
Poids moléculaire |
170.63 g/mol |
Nom IUPAC |
1-chloropropan-2-yloxybenzene |
InChI |
InChI=1S/C9H11ClO/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Clé InChI |
QTBREQXZXJCAGW-UHFFFAOYSA-N |
SMILES canonique |
CC(CCl)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


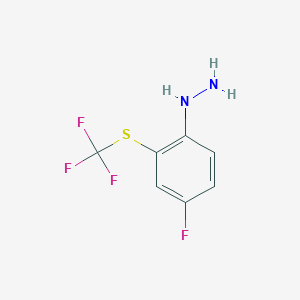
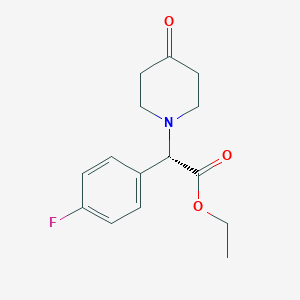
![4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hcl](/img/structure/B14045329.png)
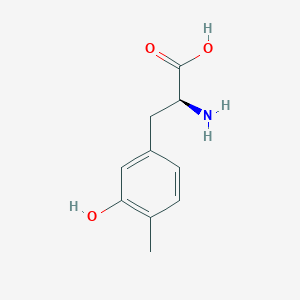
![(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B14045337.png)
![7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B14045338.png)
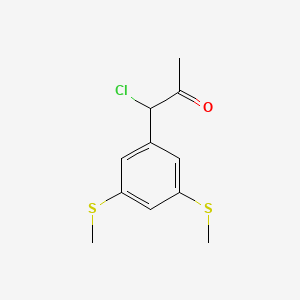
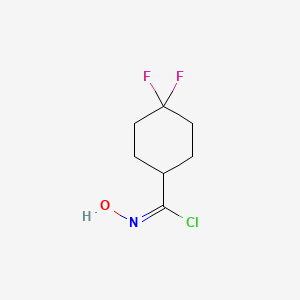
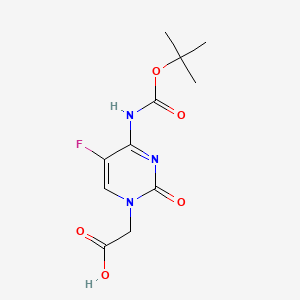
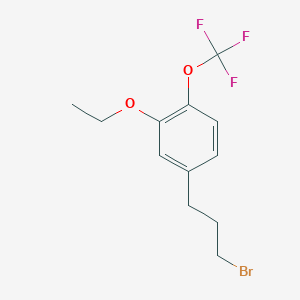
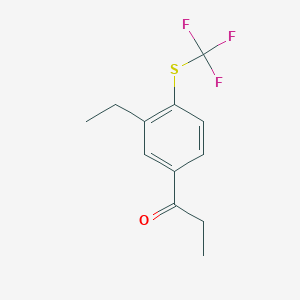
![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)
